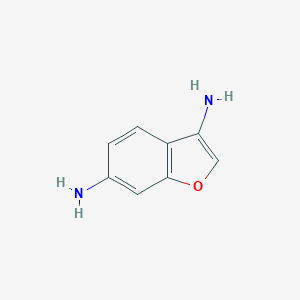
Methyl 1h-indazole-6-carboxylate
Overview
Description
Methyl 1h-indazole-6-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enthalpy of Formation Studies :
- Methyl 1-methyl-1H-indazole-6-carboxylic methyl ester has been investigated for its molar standard enthalpy of formation in condensed and gas phases, using experimental techniques like isoperibolic calorimetry and thermogravimetry, along with computational methods (Orozco-Guareño et al., 2019).
Synthesis and Medicinal Applications :
- Synthesis of various derivatives of ethyl-1H-indazole-3-carboxylate, including compounds with antiarthritic effects, has been explored. Among these, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising results (Bistocchi et al., 1981).
- A series of halogenated 1-benzylindazole-3-carboxylic acids demonstrated potent antispermatogenic activity, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related derivatives (Corsi & Palazzo, 1976).
Inhibition of Enzymes Relevant to Diabetes :
- Indazole derivatives, including Methyl 1H-indazole-4-carboxylate, have shown inhibitory potential against α-amylase and α-glucosidase enzymes, important in the management of diabetes (Nawaz et al., 2021).
MAO-B Inhibition for Neurological Disorders :
- Indazole and indole-carboxamides, closely related to Methyl 1H-indazole-6-carboxylate, have been identified as selective and potent inhibitors of monoamine oxidase B (MAO-B), suggesting potential application in treating neurological disorders (Tzvetkov et al., 2014).
Anti-inflammatory and Analgesic Activities :
- A series of indazole-3-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activity. This highlights the potential of such compounds in pharmaceutical applications (Reddy et al., 2015).
Synthesis of Novel Derivatives :
- The synthesis of novel 4,5,6,7-tetrahydro-1H-indazole derivatives has been reported, indicating the versatility of indazole compounds in generating new chemical entities (Murugavel et al., 2010).
Anticancer Research :
- 1H-Benzo[f]indazole-4,9-dione derivatives, related to this compound, have been synthesized and shown significant antiproliferative activity, suggesting their potential in developing new anticancer agents (Molinari et al., 2015).
Safety and Hazards
Mechanism of Action
Pharmacokinetics:
- Absorption : Information on absorption is not available .
- Volume of Distribution : Not reported .
- Protein Binding : Not specified .
Result of Action:
Methyl 1H-indazole-6-carboxylate’s effects likely vary depending on the context. It could impact cell viability, proliferation, or other cellular responses. For instance, related compounds have shown anti-inflammatory and antitumor activities .
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, may influence this compound’s stability and efficacy.
: DrugBank: 1-Methylimidazole : Indazole: a medicinally important heterocyclic moiety : Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives
Properties
IUPAC Name |
methyl 1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSICEWIXLMXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301622 | |
| Record name | methyl 1h-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170487-40-8 | |
| Record name | methyl 1h-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)
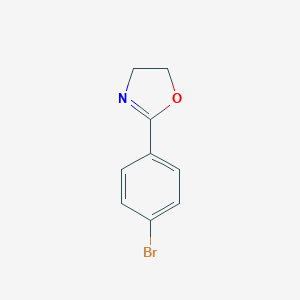

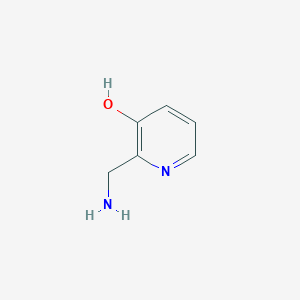
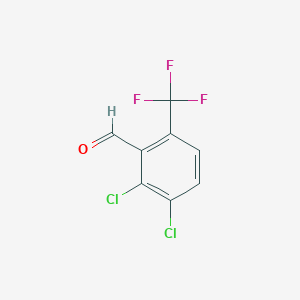
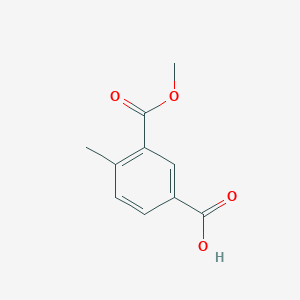

![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)



![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
